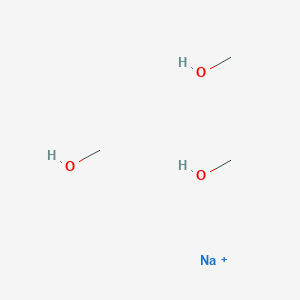

sodium;methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is a white to off-white powder that is highly reactive and soluble in methanol. Sodium methanol is commonly used as a strong base in organic synthesis and as a catalyst in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium methanol can be prepared by reacting metallic sodium with methanol. The reaction is highly exothermic and produces hydrogen gas as a byproduct: [ 2 \text{Na} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{ONa} + \text{H}_2 ] This reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide.

Industrial Production Methods

In industrial settings, sodium methanol is often produced by dissolving sodium hydroxide in methanol. This method is safer and more scalable compared to using metallic sodium. The reaction is as follows: [ \text{NaOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{ONa} + \text{H}_2\text{O} ] The resulting solution can be used directly or evaporated to obtain solid sodium methanol.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium methanol undergoes various types of chemical reactions, including:

Substitution Reactions: Sodium methanol can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic compounds.

Elimination Reactions: It can also promote elimination reactions, leading to the formation of alkenes from alkyl halides.

Condensation Reactions: Sodium methanol is used in condensation reactions, such as the Claisen condensation, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with sodium methanol include alkyl halides, esters, and carbonyl compounds. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and are often performed at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving sodium methanol depend on the specific reaction type. For example, in substitution reactions, the product is typically an ether, while in elimination reactions, the product is an alkene.

Wissenschaftliche Forschungsanwendungen

Sodium methanol has a wide range of applications in scientific research:

Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as deprotonation, alkylation, and esterification.

Biology: Sodium methanol is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is employed in the production of certain medications and as a reagent in diagnostic tests.

Industry: Sodium methanol is used in the production of biodiesel, where it acts as a catalyst in the transesterification of triglycerides to produce fatty acid methyl esters.

Wirkmechanismus

The mechanism of action of sodium methanol involves its role as a strong base and nucleophile. It can deprotonate weak acids, generate alkoxides, and participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and substrate.

Vergleich Mit ähnlichen Verbindungen

Sodium methanol can be compared with other alkoxides, such as sodium ethoxide and potassium methoxide. While these compounds share similar reactivity and applications, sodium methanol is unique due to its higher solubility in methanol and its specific use in certain reactions where methanol is the preferred solvent.

List of Similar Compounds

- Sodium ethoxide (C₂H₅ONa)

- Potassium methoxide (CH₃OK)

- Sodium tert-butoxide (C₄H₉ONa)

Eigenschaften

CAS-Nummer |

122069-50-5 |

|---|---|

Molekularformel |

C3H12NaO3+ |

Molekulargewicht |

119.12 g/mol |

IUPAC-Name |

sodium;methanol |

InChI |

InChI=1S/3CH4O.Na/c3*1-2;/h3*2H,1H3;/q;;;+1 |

InChI-Schlüssel |

ZJICAWJLUKARIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CO.CO.CO.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)

![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)

![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)

![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)